Butyl 4-(dimethylamino)benzene-1-sulfonate
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Overview
Description
Butyl 4-(dimethylamino)benzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a butyl group, a dimethylamino group, and a benzene ring substituted with a sulfonate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(dimethylamino)benzene-1-sulfonate typically involves the sulfonation of 4-(dimethylamino)benzene with butyl sulfonate. The reaction is carried out under controlled conditions to ensure the selective substitution of the sulfonate group on the benzene ring. Common reagents used in this synthesis include sulfuric acid and butyl alcohol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(dimethylamino)benzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid and halogens (chlorine, bromine) are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are used in basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated sulfonates.
Scientific Research Applications
Butyl 4-(dimethylamino)benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butyl 4-(dimethylamino)benzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonate group can act as a leaving group in substitution reactions. These interactions contribute to the compound’s reactivity and its effects in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dimethylamino)benzene-1-sulfonate
- Ethyl 4-(dimethylamino)benzene-1-sulfonate
- Propyl 4-(dimethylamino)benzene-1-sulfonate
Uniqueness
Butyl 4-(dimethylamino)benzene-1-sulfonate is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and interactions with other molecules. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
62305-74-2 |
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Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
butyl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C12H19NO3S/c1-4-5-10-16-17(14,15)12-8-6-11(7-9-12)13(2)3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
PEKYDERTMCGLOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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